molecular formula C11H16N2O2S B12317234 2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid amide

2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid amide

Cat. No.: B12317234
M. Wt: 240.32 g/mol
InChI Key: YKYRZZQCMGBBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid amide is a chemical compound with the molecular formula C11H15NO3S It is known for its unique structure, which includes a thiophene ring substituted with isobutyrylamino and carboxylic acid amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid amide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of isobutyrylamino and carboxylic acid amide groups is achieved through substitution reactions. Common reagents include isobutyryl chloride and amines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyrylamino or carboxylic acid amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid amide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid
  • Ethyl 2-Isobutyrylamino-4,5-dimethyl-3-thiophenecarboxylate

Uniqueness

2-Isobutyrylamino-4,5-dimethyl-thiophene-3-carboxylic acid amide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C11H16N2O2S/c1-5(2)10(15)13-11-8(9(12)14)6(3)7(4)16-11/h5H,1-4H3,(H2,12,14)(H,13,15)

InChI Key

YKYRZZQCMGBBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C(C)C)C

Origin of Product

United States

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